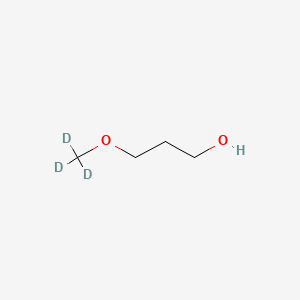
3-(Methoxy-d3)-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxy-d3)-1-propanol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its ability to act as a tracer in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxy-d3)-1-propanol typically involves the deuteration of methanol followed by a series of chemical reactions to introduce the propanol group. One common method involves the reaction of deuterated methanol with propylene oxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using deuterated methanol as a starting material. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxy-d3)-1-propanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group using reducing agents like lithium aluminum hydride.
Substitution: In substitution reactions, the methoxy group can be replaced with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Halides, acids
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary alcohols
Substitution: Formation of various substituted propanol derivatives
Wissenschaftliche Forschungsanwendungen
3-(Methoxy-d3)-1-propanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Wirkmechanismus
The mechanism of action of 3-(Methoxy-d3)-1-propanol involves its incorporation into chemical reactions where it acts as a tracer. The presence of deuterium allows for the tracking of the compound through various pathways and reactions, providing valuable insights into the mechanisms and intermediates involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicamba D3 (methoxy D3): Used as a herbicide and in environmental testing.
Metalaxyl-M D3 (methoxy D3): Employed as a fungicide in agricultural applications.
Methoxyfenozide (methoxy-d3): Utilized as an insecticide in pest control.
Uniqueness
3-(Methoxy-d3)-1-propanol is unique due to its specific structure and the presence of deuterium, which makes it particularly useful as a tracer in various scientific studies. Its ability to undergo a wide range of chemical reactions also adds to its versatility and applicability in different fields of research.
Eigenschaften
IUPAC Name |
3-(trideuteriomethoxy)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFDHBSESGTDAL-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676021 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86013-00-5 |
Source


|
| Record name | 3-[(~2~H_3_)Methyloxy]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,5/'-([1,1/'-Biphenyl]-2,2/'-diyl)bis(2H-tetrazole)](/img/structure/B564799.png)


![1,8,9,10,11,11-hexachloro-4-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)tricyclo[6.2.1.02,7]undec-9-ene](/img/structure/B564805.png)
![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine](/img/structure/B564806.png)

